2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4S/c1-16-7-12-21-20(13-16)24(29)22(32(30,31)19-5-3-2-4-6-19)14-27(21)15-23(28)26-18-10-8-17(25)9-11-18/h2-14H,15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXOOASUCSTGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl group and the chlorophenylacetamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst requirements.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure that combines a quinoline nucleus with sulfonamide and acetamide functionalities. The synthesis typically involves multi-step reactions starting from easily accessible precursors. Key steps include:
- Formation of the quinoline core through cyclization reactions.
- Introduction of the sulfonyl group via sulfonation processes.
- Acetylation to yield the final acetamide derivative.
The synthesis requires precise control of reaction conditions to ensure high yields and purity of the final product.
Anticancer Potential
Research has indicated that compounds similar to 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide exhibit significant anticancer properties. For instance:
- In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves interference with cellular signaling pathways that promote tumor growth .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor:
- Cholinesterase Inhibition : Similar compounds have demonstrated efficacy against acetylcholinesterase and butyrylcholinesterase, making them candidates for Alzheimer's disease treatment .
Antimicrobial Activity
Preliminary studies suggest antibacterial and antifungal activities, positioning this compound as a potential lead in the development of new antimicrobial agents.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study published in 2022, researchers synthesized several derivatives of the quinoline compound and tested their efficacy against human cancer cell lines. The results indicated that modifications to the sulfonamide group significantly enhanced anticancer activity, suggesting the importance of structural diversity in drug design.
Case Study 2: Cholinesterase Inhibition
Another study focused on the inhibition of cholinesterase enzymes by similar compounds. The results showed that certain derivatives exhibited IC50 values comparable to established inhibitors used in Alzheimer's therapy, highlighting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Ethyl-Substituted Analog: 2-[3-(Benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide
Structural Differences :
- The ethyl-substituted analog replaces the methyl group at position 6 with an ethyl moiety.
- This minor substitution increases the compound’s lipophilicity (predicted logP increase of ~0.5 units), which may enhance membrane permeability but reduce aqueous solubility .
Implications :
- The ethyl group could prolong metabolic clearance due to steric hindrance of oxidative enzymes.
- No direct biological data are available, but structural analogs with ethyl groups often exhibit altered pharmacokinetic profiles compared to methyl derivatives.
Dichlorophenyl-Pyrazol Acetamide: 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Structural Differences :
- Core Structure: Pyrazol-4-yl ring instead of 1,4-dihydroquinolinone.
- Substituents: 3,4-Dichlorophenyl group and a methylated pyrazol ring.
Key Findings :
Fluorinated Cyclopropane Derivative: 4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Structural Differences :
- Core Structure: Fluorinated quinoline carboxylate with a cyclopropane ring.
- Substituents: Fluoro and cyclopropane groups enhance metabolic stability and rigidity.
Implications :
- The cyclopropane ring reduces conformational flexibility, which may optimize pharmacokinetic properties compared to the target compound’s more flexible acetamide side chain .
Comparative Analysis Table
Research Findings and Implications
Biological Activity
The compound 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a quinoline nucleus with a sulfonamide group and an acetamide moiety, contributing to its unique pharmacological profile. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Properties
In vitro studies indicate that this compound may exhibit anticancer properties by interfering with cellular signaling pathways. Specifically, it has shown the ability to inhibit the proliferation of cancer cells, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by studies showing that similar sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins .
The mechanisms through which this compound exerts its biological effects likely involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Interference with Cellular Signaling : The ability to modulate signaling pathways could lead to altered gene expression profiles in affected cells.
Case Study 1: Anticancer Activity
A study investigating the efficacy of quinoline derivatives found that compounds similar to this compound inhibited tumor growth in xenograft models. The study reported a significant reduction in tumor size compared to control groups, indicating strong anticancer potential .
Case Study 2: Antimicrobial Efficacy
Research on related compounds revealed that they exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was attributed to the inhibition of bacterial cell wall synthesis and DNA replication processes .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Contains a sulfonamide group | Antibacterial |
| Quinolone Derivatives | Contains a quinoline structure | Antimicrobial and anti-inflammatory |
| Benzodioxole Derivatives | Contains benzodioxole moiety | Potential anticancer activity |
The unique combination of functionalities in this compound may provide synergistic effects that enhance its biological potency compared to other compounds lacking such structural diversity .
Q & A
Q. What are the optimal synthetic routes for 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide, and how do reaction conditions influence yield?
Methodology :
- Core formation : Begin with a Friedländer condensation to synthesize the quinoline backbone using aniline derivatives and ketones under acidic/basic catalysis (e.g., H₂SO₄ or NaOH) .
- Sulfonylation : Introduce the benzenesulfonyl group via nucleophilic substitution or sulfonic acid coupling at the quinoline C3 position. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance regioselectivity .
- Acetamide coupling : React the intermediate with 4-chloroaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor yields at each step to identify bottlenecks (e.g., sulfonylation typically yields 60–70%) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
Methodology :
- NMR : Use ¹H/¹³C NMR (400–600 MHz) in DMSO-d₆ to confirm regiochemistry of the sulfonyl and acetamide groups. Key signals: quinoline H4 (δ 8.2–8.5 ppm), sulfonyl protons (δ 7.5–7.8 ppm) .
- X-ray crystallography : Employ SHELXL for small-molecule refinement. Resolve ambiguities in sulfonyl group orientation using ORTEP-3 for graphical representation of thermal ellipsoids .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of benzenesulfonyl group at m/z ~155) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Methodology :
- Enzyme inhibition : Screen against kinase or protease targets (e.g., EGFR or PARP) using fluorescence-based assays. Compare IC₅₀ values to known inhibitors (e.g., Gefitinib for EGFR) .
- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Include positive controls (e.g., Doxorubicin) and assess selectivity using non-cancerous cells (e.g., HEK293) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in its reported reactivity (e.g., sulfonyl group stability under redox conditions)?
Methodology :
- Computational modeling : Use DFT (Gaussian 16) to calculate sulfonyl group’s electron-withdrawing effects and predict susceptibility to reduction. Compare with experimental data (e.g., LiAlH₄ trials) .
- Kinetic studies : Monitor reaction intermediates via HPLC-MS under varying pH and temperature. Identify competing pathways (e.g., sulfonate cleavage vs. quinoline ring reduction) .
- Isotopic labeling : Use ³⁴S-labeled benzenesulfonyl precursors to track sulfur retention during redox reactions .
Q. What computational strategies improve molecular docking accuracy for target identification?
Methodology :
- Molecular dynamics (MD) : Simulate ligand-receptor binding (e.g., AutoDock Vina) with explicit solvent models (TIP3P water). Validate using crystallographic data from PDB entries (e.g., 1M17 for kinase targets) .
- Free-energy perturbation (FEP) : Calculate binding affinities for sulfonyl/chlorophenyl interactions with hydrophobic pockets. Cross-validate using SPR (surface plasmon resonance) .
Q. How to address discrepancies between in vitro and in silico data (e.g., bioactivity vs. predicted ADMET properties)?
Methodology :
- Multi-parametric optimization : Apply QSAR models (e.g., Schrodinger’s QikProp) to predict logP, solubility, and BBB permeability. Compare with experimental Caco-2 permeability assays .
- Metabolite profiling : Use LC-HRMS to identify phase I/II metabolites in hepatocyte models. Correlate with in silico predictions (e.g., MetaSite) .
Q. What experimental designs optimize structure-activity relationships (SAR) for analogs with modified substituents?
Methodology :
- DoE (Design of Experiments) : Use factorial designs to vary substituents (e.g., methyl at C6, chlorophenyl at N-acetamide). Assess impact on bioactivity via ANOVA .
- Pharmacophore mapping : Generate 3D pharmacophores (e.g., MOE) to identify critical interactions (e.g., hydrogen bonding at quinoline C4=O) .
Q. How can crystallization conditions be optimized for high-resolution structural studies?
Methodology :
- Sparse matrix screening : Test 96 solvent combinations (e.g., PEGs, alcohols) using sitting-drop vapor diffusion. Use SHELXC/D/E for phase determination .
- Cryo-protocols : Flash-cool crystals in liquid N₂ with 20% glycerol. Resolve twinning issues via SHELXL’s TWIN/BASF commands .
Data Contradiction Analysis
Q. Conflicting reports on sulfonyl group reactivity in acidic vs. basic media
- Resolution : Conduct pH-dependent stability assays (1H NMR in D₂O at pH 2–12). Compare hydrolysis rates (t₁/₂) with DFT-predicated transition states .
Q. Discrepancies in reported cytotoxicity across cell lines
- Resolution : Standardize assay conditions (e.g., serum concentration, incubation time). Use clustered heatmaps (e.g., R/pheatmap) to identify cell-line-specific resistance mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
